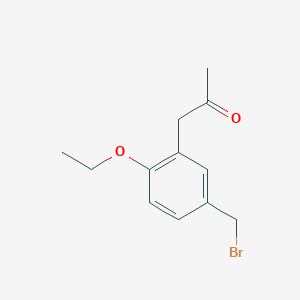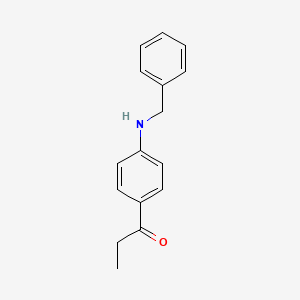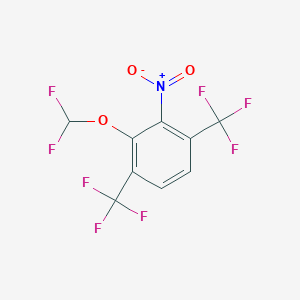
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups. These groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable aromatic precursor, followed by the introduction of trifluoromethyl and difluoromethoxy groups through various fluorination reactions. The reaction conditions often require the use of strong acids, bases, and fluorinating agents, such as trifluoromethyl iodide and difluoromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient and safe production of the compound.
化学反应分析
Types of Reactions
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds, depending on the substituents introduced.
科学研究应用
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
作用机制
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is primarily influenced by its functional groups. The trifluoromethyl and difluoromethoxy groups can modulate the electron density of the aromatic ring, affecting its reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s overall chemical behavior. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the difluoromethoxy and nitro groups, resulting in different chemical properties and reactivity.
2,4-Dinitro-1-(trifluoromethyl)benzene: Contains additional nitro groups, leading to different redox behavior and reactivity.
1,4-Difluoro-2-nitrobenzene: Lacks the trifluoromethyl groups, resulting in different electron-withdrawing effects and reactivity.
Uniqueness
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups. This combination imparts distinct electronic and steric properties, making it valuable in specific applications where these properties are advantageous.
属性
分子式 |
C9H3F8NO3 |
|---|---|
分子量 |
325.11 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-3-nitro-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-6-4(9(15,16)17)2-1-3(8(12,13)14)5(6)18(19)20/h1-2,7H |
InChI 键 |
YUYYSRFPHPBPKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])OC(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


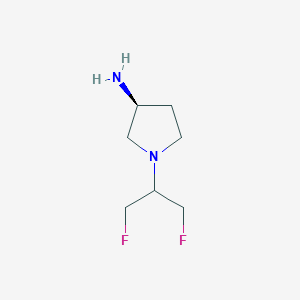
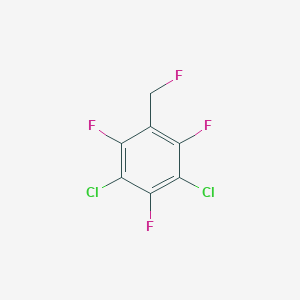
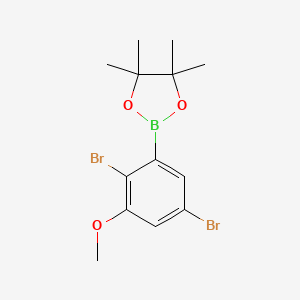

![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
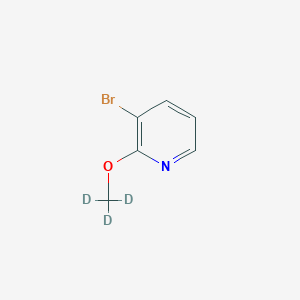
![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
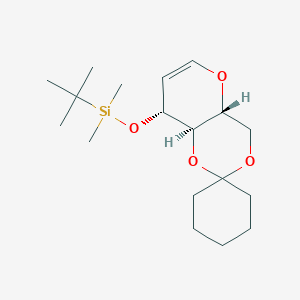
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
